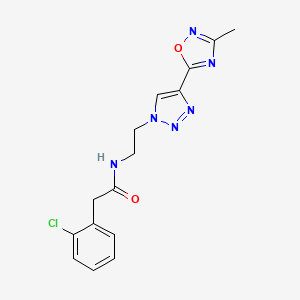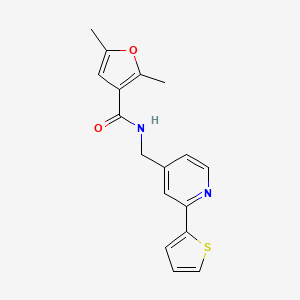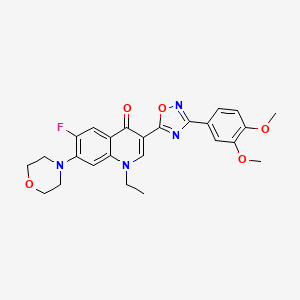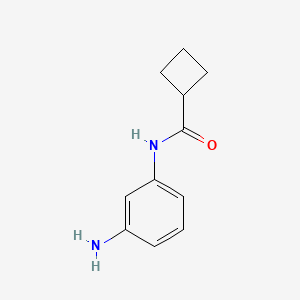
2-(2-chlorophenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, and a triazole ring. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of multiple rings (oxadiazole and triazole) could provide rigidity to the molecule, potentially leading to specific interactions with other molecules or biological targets. The chlorophenyl group is a common feature in many pharmaceuticals and could contribute to the compound’s reactivity or binding affinity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, oxadiazoles can participate in nucleophilic substitution reactions, and triazoles can be formed or modified through click chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the chlorophenyl, oxadiazole, and triazole groups in this compound suggest it might be relatively stable, with potential for specific intermolecular interactions due to the polarity of these groups .Scientific Research Applications
Synthesis and Chemical Properties
- A study demonstrated a novel five-step synthetic route to 1,3,4-oxadiazole derivatives, highlighting the compound's involvement in the synthesis of potential α-glucosidase inhibitors. These compounds were synthesized from common raw materials, indicating their potential as promising drug leads due to their significant inhibitory activity against α-glucosidase, supported by molecular modeling and ADME predictions (Iftikhar et al., 2019).
Biological Activities and Potential Applications
Novel 1,2,4-oxadiazoles were identified as potent and selective histamine H3 receptor antagonists, suggesting their potential in developing new therapeutic agents for neurological disorders. This highlights the relevance of the compound in designing drugs with improved activity profiles (Clitherow et al., 1996).
Another study focused on the radiosynthesis of herbicides and safeners, showcasing the versatility of similar compounds in agricultural chemistry. This illustrates the broad applicability of these chemical frameworks beyond pharmacology (Latli & Casida, 1995).
Drug Design and Development
Research on the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including similar compounds, showed antihypertensive activity in rats. This study exemplifies the potential of these compounds in the development of new antihypertensive drugs (Santilli & Morris, 1979).
Cyclization studies of N-Arylidene-2-(Acetamido)-3-(4-Chlorophenyl)Acrylohydrazides to form 1-Arylideneamino-4-(4-Chlorobenzylidene)-2-Methyl-1h-Imidazolin-5(4h)-Ones did not result in oxadiazolines but highlighted the synthetic versatility of related compounds, underscoring their importance in chemical synthesis research (Nguyen et al., 2016).
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O2/c1-10-18-15(24-20-10)13-9-22(21-19-13)7-6-17-14(23)8-11-4-2-3-5-12(11)16/h2-5,9H,6-8H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTJRXIGJNPCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2657380.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2657387.png)
![Sodium;3-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propanoate](/img/structure/B2657388.png)

![7-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2657390.png)

